![molecular formula C18H20O B2524418 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol CAS No. 1285167-20-5](/img/structure/B2524418.png)
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Researchers have explored this compound for metabolic engineering. By designing biosynthetic pathways, they can produce 3-phenylpropanol (a precursor to 2-(3-phenylpropyl)pyridine ) from l-phenylalanine using enzymes like phenylalanine ammonia lyase (PAL) , enoate reductase (ER) , aryl carboxylic acid reductase (CAR) , and phosphopantetheinyl transferase (PPTase) .
- Fe[4-(3-phenylpropyl)Pyridine]2[Fe(CN)5NO] is a fascinating coordination complex. It forms a 2D solid framework with inorganic sheets of Fe[Fe(CN)5NO] separated by organic pillars of [4-(3-phenylpropyl)pyridine]2 . This compound showcases interesting structural properties .
Metabolic Engineering and Biotechnology
Coordination Chemistry and Materials Science
Mechanism of Action
Mode of Action
For instance, phenylpropanolamine, a related compound, has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
A related compound, 3-phenylpropanol, has been synthesized in escherichia coli via a biosynthetic pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) . This suggests that 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol might also affect similar pathways.
Pharmacokinetics
For example, ramipril, a prodrug, undergoes de-esterification in the liver to form its active metabolite, ramiprilat . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .
Result of Action
For instance, 3-phenylpropanol, a related compound, has been found to trigger apoptotic cell death in U937 human myelomonocytic lymphoma cells through the regulation of Bcl-2 family proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol. For instance, altitude can significantly affect the metabolic response of medicinal plants, leading to differential accumulation of metabolites . Therefore, the environment in which the compound is synthesized or administered could potentially influence its action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGBDWCAKAQUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol |
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